N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group linked via an amide bond to a thioacetamide side chain, which is further connected to a 3-fluorobenzamide moiety. Its molecular structure integrates electron-withdrawing groups (chloro, trifluoromethyl, fluoro) and a sulfur-rich heterocyclic core, which are common in bioactive molecules targeting enzymes or receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions and hydrogen bonding .
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N4O2S2/c19-12-5-4-10(18(21,22)23)7-13(12)24-14(28)8-30-17-27-26-16(31-17)25-15(29)9-2-1-3-11(20)6-9/h1-7H,8H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRFFODQARSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Coupling Reactions: The final coupling of the thiadiazole derivative with 2-chloro-5-(trifluoromethyl)aniline and 3-fluorobenzoyl chloride is carried out under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its functional groups. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide exerts its effects depends on its interaction with molecular targets. The trifluoromethyl and fluorobenzamide groups can enhance binding affinity to specific proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may interact with metal ions or participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Compound A : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ()
- Key Differences : The thiadiazole ring in Compound A bears a 4-methoxybenzylsulfanyl group instead of the oxoethylthio-3-fluorobenzamide substituent in the target compound.
- Impact : The methoxy group in Compound A introduces electron-donating effects, reducing electrophilicity at the sulfur atom compared to the electron-withdrawing oxoethyl group in the target compound. This may decrease reactivity in enzyme-binding interactions .
Compound B: N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()
- Key Differences : Compound B has a trichloroethyl group fused to a triazine-thiadiazole system, unlike the simpler benzamide-thiadiazole architecture of the target compound.
Analogues with Oxadiazole or Thiazole Cores
Compound C : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Key Differences : Replaces the thiadiazole core with a thiazole ring and lacks the trifluoromethylphenyl group.
- Impact : The thiazole ring has fewer nitrogen atoms, reducing hydrogen-bonding capacity. The absence of the trifluoromethyl group may lower metabolic stability but improve aqueous solubility .
Compound D: N-((5-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide ()
- Key Differences : Substitutes thiadiazole with oxadiazole and includes a 2-chlorobenzyl group.
- However, the benzyl group may increase hydrophobicity, affecting bioavailability .
Comparative Data Table
Research Findings and Implications
- Thiadiazole vs.
- Role of Fluorine: The 3-fluorobenzamide group in the target compound enhances dipole interactions compared to non-fluorinated analogues, improving target selectivity .
- Synthetic Challenges : The target compound’s synthesis likely requires precise control of thioether and amide bond formation, similar to methods in (POCl₃-mediated cyclization) .
Biological Activity
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound with diverse biological activities. Its structure features several pharmacophores that contribute to its potential therapeutic effects, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H11ClF4N4O2S, with a molecular weight of 490.9 g/mol. The IUPAC name is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H11ClF4N4O2S |
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | See above |
| Synonyms | 392299-13-7 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with tumor growth.
- Case Study : A study evaluated the compound's effects on lung and breast cancer cells, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In vitro experiments revealed that the compound significantly reduced inflammatory markers in human promyelocytic leukemia cells (HL-60), suggesting its potential for treating inflammatory diseases .
Synthesis
The synthesis of this compound involves multiple steps:
- Initial Reaction : The reaction of 2-chloro-5-(trifluoromethyl)aniline with appropriate thioketones leads to the formation of key intermediates.
- Final Coupling : Subsequent coupling reactions yield the final product through amide bond formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
